molecular formula C26H29N5O3 B2584973 N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-44-6

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2584973
CAS No.: 1105247-44-6
M. Wt: 459.55
InChI Key:
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Description

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the cyclization and functionalization steps efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced triazoloquinazolines .

Scientific Research Applications

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of tumor growth and the inhibition of microbial activity. The compound’s structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique structural features, which confer specific biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-cyclopentyl-2-[(3-methylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-3-13-29-24(33)21-12-11-19(23(32)27-20-9-4-5-10-20)15-22(21)31-25(29)28-30(26(31)34)16-18-8-6-7-17(2)14-18/h6-8,11-12,14-15,20H,3-5,9-10,13,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKUDHSYGKCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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